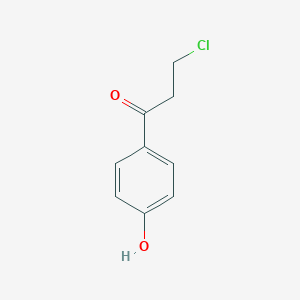

3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Description

Contextualization within the Propiophenone (B1677668) Class of Organic Compounds

Propiophenones are a class of aromatic ketones characterized by a phenyl group attached to a propanone core (1-phenylpropan-1-one). wikipedia.orghmdb.ca The parent compound, propiophenone, is a colorless, sweet-smelling liquid used in the preparation of other organic compounds and as a fragrance. wikipedia.orgnih.gov

The propiophenone scaffold is a crucial building block in organic synthesis, particularly for the development of pharmaceuticals. 4-methylpropiophenone.com Its derivatives are central to various medications targeting a range of health concerns. The versatility of the propiophenone structure allows for the introduction of various functional groups onto the phenyl ring or the propyl chain, leading to a diverse array of chemical properties and biological activities. ontosight.aiontosight.ai

Historical Perspective and Early Research on Halogenated Propiophenones

The study of halogenated ketones dates back to the early 19th century with the exploration of halogens like chlorine and bromine. ontosight.ai In organic chemistry, the halogenation of the alpha-carbon of a ketone (the carbon atom adjacent to the carbonyl group) is a fundamental and well-established reaction. wikipedia.org This process, known as α-keto halogenation, is significant because it introduces a reactive "handle" into the molecule. The halogen atom acts as a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Early research into halogenated ketones was primarily driven by their utility as synthetic intermediates. The high reactivity of the carbon-halogen bond alpha to the carbonyl group allows for the construction of more complex molecular architectures. While specific historical accounts focusing solely on halogenated propiophenones are not extensively documented, their development is an intrinsic part of the broader history of ketone halogenation, a key transformation in synthetic organic chemistry for over a century. ontosight.aiwikipedia.org The reaction can be controlled under acidic or basic conditions to achieve desired outcomes, such as mono- or poly-halogenation. pressbooks.pub

Significance of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one in Medicinal Chemistry and Synthetic Organic Chemistry

The significance of this compound stems from its role as a versatile intermediate. In synthetic organic chemistry, it serves as a precursor for creating more complex molecules. The chloro group can be readily substituted by various nucleophiles, while the ketone and phenol (B47542) moieties can undergo a wide range of chemical reactions.

In medicinal chemistry, this compound is a valuable scaffold for drug discovery. The 4-hydroxyphenyl group, in particular, is a common feature in many biologically active compounds and approved pharmaceuticals, contributing to activities such as anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.gov Research has shown that derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, exhibit promising antimicrobial activity against multidrug-resistant bacteria and fungi. nih.govresearchgate.net Furthermore, compounds containing the related benzylidene acetophenone (B1666503) structure, which also features a phenyl and a keto-ethylenic group, have been investigated for their antibacterial and antifungal properties. derpharmachemica.com The structural elements of this compound make it an attractive starting material for synthesizing novel therapeutic agents.

Overview of Current Research Trends and Unexplored Areas

Current research continues to leverage the reactivity of halogenated ketones like this compound for the development of new bioactive compounds. A major trend is the synthesis of derivatives with potential therapeutic applications.

Current Research Focus:

Antimicrobial Agents: Inspired by studies on related structures, researchers are exploring the synthesis of derivatives to combat drug-resistant pathogens. The 4-hydroxyphenyl moiety is a key component in designing new antimicrobial candidates. nih.govnih.gov

Anticancer Agents: The propiophenone framework is present in some compounds evaluated for anticancer activity. researchgate.net Natural products and their synthetic derivatives are a major source of new anticancer drug leads, and scaffolds like this compound are valuable for creating new chemical entities for screening. nottingham.ac.ukmdpi.com Studies on related chalcones and their derivatives have shown that they can induce apoptosis and block the cell cycle in cancer cells. nih.gov

Unexplored Areas:

Broad-Spectrum Bioactivity Screening: A comprehensive evaluation of the biological activities of derivatives synthesized from this compound is yet to be fully explored. This includes systematic screening against a wider range of bacterial and fungal strains, as well as various cancer cell lines.

Mechanism of Action Studies: For any derivatives that show promising activity, detailed mechanistic studies are needed to understand how they exert their biological effects at the molecular level. This could involve investigating interactions with specific enzymes or cellular pathways.

Structure-Activity Relationship (SAR) Studies: There is an opportunity to conduct detailed SAR studies by systematically modifying the structure of this compound and evaluating how these changes impact its biological activity. This could lead to the rational design of more potent and selective compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBKSZGQHXBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286561 | |

| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-38-9 | |

| Record name | 7182-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1-(4-hydroxyphenyl)-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6HQR4DJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Chloro 1 4 Hydroxyphenyl Propan 1 One and Its Structural Analogues

Established Synthetic Routes to 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Acylation Reactions Involving Phenolic Precursors

A primary and direct method for the synthesis of this compound is the Friedel-Crafts acylation of phenol (B47542). stackexchange.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of phenol. Specifically, the reaction of phenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields the desired product. researchgate.net

Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to form a hydroxyarylketone, or O-acylation on the phenolic oxygen to form an ester. stackexchange.com The reaction conditions can be manipulated to favor one product over the other. The presence of a Lewis acid like AlCl₃ typically promotes C-acylation, leading to the formation of this compound. stackexchange.com It is also noteworthy that aryl esters can undergo a Fries rearrangement under Friedel-Crafts conditions to yield the C-acylated hydroxyarylketones. stackexchange.com A patent describes a two-step process where the phenol is first converted to its silyl (B83357) ether to protect the hydroxyl group, followed by C-acylation under standard Friedel-Crafts conditions. The silyl group is subsequently removed during workup to yield the C-acylated phenol directly. google.com

Table 1: Friedel-Crafts Acylation of Phenol with 3-Chloropropionyl Chloride This is an interactive data table. Click on the headers to sort.

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Nitrobenzene | Heating | Moderate to Good | researchgate.net |

| Polyphosphoric Acid | - | Heating | Good | researchgate.net |

| Trifluoromethanesulfonic Acid (TfOH) | Acetonitrile (B52724) (dilute) | Room Temperature | High (O-acylation) | researchgate.net |

| Trifluoromethanesulfonic Acid (TfOH) | Neat | Mild Conditions | High (C-acylation) | researchgate.net |

Halogenation Strategies for Propiophenone (B1677668) Scaffolds

An alternative approach to this compound involves the halogenation of a pre-existing propiophenone scaffold, specifically 4-hydroxypropiophenone. This method focuses on the selective introduction of a chlorine atom at the α-position of the ketone.

The chlorination of propiophenone and its derivatives can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the α-chlorination of ketones. google.com The reaction of 4-hydroxypropiophenone with sulfuryl chloride would introduce the chlorine atom at the carbon adjacent to the carbonyl group. Another method involves the use of chlorine gas with a Lewis acid catalyst like aluminum chloride. A patent describes the chlorination of propiophenone using chlorine and anhydrous aluminum chloride to produce m-chloropropiophenone, highlighting the catalytic activity and high selectivity of this system. google.com While this example shows ring chlorination, the principles can be adapted for α-chlorination under different conditions. The chlorination of propiophenone in an alkaline aqueous solution has also been studied, which initially leads to the formation of α-hydroxypropiophenone. researchgate.net

Table 2: Halogenation of Propiophenone Derivatives This is an interactive data table. Click on the headers to sort.

| Substrate | Chlorinating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Propiophenone | Chlorine (Cl₂) | Aluminum Chloride (AlCl₃) | m-Chloropropiophenone | google.com |

| Propiophenone | Sulfuryl Chloride (SO₂Cl₂) | Not specified | α-Chloropropiophenone and other chlorinated derivatives | dtic.mil |

| Propiophenone | Hypochlorite | Aqueous alkali | α-Hydroxypropiophenone | researchgate.net |

Multi-Step Conversions from Readily Available Starting Materials

The synthesis of this compound can also be accomplished through multi-step synthetic sequences starting from basic and readily available chemicals like benzene (B151609) or phenol. stackexchange.comlumenlearning.comquora.comvaia.com A plausible multi-step route could involve the initial synthesis of the 4-hydroxypropiophenone intermediate followed by its chlorination.

One common method to synthesize 4-hydroxypropiophenone is through the Fries rearrangement of phenyl propionate (B1217596). Phenyl propionate can be prepared by the esterification of phenol with propionyl chloride. The subsequent rearrangement, typically catalyzed by a Lewis acid, yields the desired 4-hydroxypropiophenone. A Chinese patent details a method for synthesizing p-hydroxypropiophenone starting from phenol and propionyl chloride in the presence of a weak base, followed by rearrangement using methanesulfonic acid. google.com Once 4-hydroxypropiophenone is obtained, it can be chlorinated as described in the previous section to yield the final product.

An alternative multi-step synthesis could start from benzene. Benzene can be acylated with propionyl chloride via a Friedel-Crafts reaction to give propiophenone. nih.gov Propiophenone can then be nitrated, followed by reduction of the nitro group to an amino group, and subsequent diazotization and hydrolysis to introduce the hydroxyl group at the para position. Finally, α-chlorination of the resulting 4-hydroxypropiophenone would yield this compound. The order of these steps is crucial to achieve the desired substitution pattern. lumenlearning.com

Synthesis of Chiral this compound Derivatives

The development of synthetic routes to chiral, enantiomerically pure derivatives of this compound is of significant interest due to the prevalence of chiral molecules in pharmaceuticals.

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule. For this compound, this would involve the asymmetric α-chlorination of 4-hydroxypropiophenone or a related precursor. While a specific method for this exact molecule is not widely reported, general strategies for the catalytic enantioselective α-chlorination of ketones have been developed.

These methods often employ chiral catalysts to control the stereochemistry of the chlorination reaction. For instance, chiral thiourea (B124793) catalysts have been used for the enantioselective nucleophilic α-chlorination of ketones with sodium chloride as the chlorine source. nih.govresearchgate.net Another approach involves the use of chiral phase-transfer catalysts, such as hybrid amide-based Cinchona alkaloids, for the enantioselective α-chlorination of β-keto esters with high asymmetric induction. acs.org Bifunctional chiral 2-aminobenzimidazole (B67599) derivatives have also been shown to catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketone derivatives. mdpi.com Furthermore, a PyBidine-Zn(OAc)₂ complex has been utilized for the asymmetric chlorination of β-ketoesters. mdpi.com These methodologies provide a foundation for the potential development of an enantioselective synthesis of this compound.

Kinetic Resolution Techniques for Optically Active Propan-1-ols

Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound. wikipedia.org In the context of this compound, this typically involves the reduction of the ketone to the corresponding racemic alcohol, 3-chloro-1-(4-hydroxyphenyl)propan-1-ol. This racemic alcohol can then be resolved.

Enzymatic kinetic resolution is a widely used and efficient method. researchgate.netethz.ch Lipases are commonly employed enzymes for this purpose, often catalyzing the enantioselective acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. nih.govpolimi.itnih.govresearchgate.net For example, research has shown the successful kinetic resolution of the structurally similar (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol using Pseudomonas fluorescens lipase, which selectively acylated the R-enantiomer. researchgate.net Similarly, the enantioselective reduction of 3-chloropropiophenone (B135402) using Saccharomyces cerevisiae has been reported to produce (S)-3-chloro-1-phenylpropanol with high enantiomeric excess. researchgate.net A patent also describes a process for producing optically active 3-chloro-1-phenyl-1-propanol and its derivatives, including the 4-hydroxyphenyl variant, through enzymatic resolution. google.com These examples demonstrate the feasibility of using enzymatic kinetic resolution to obtain enantiomerically pure 3-chloro-1-(4-hydroxyphenyl)propan-1-ol, which can then be oxidized back to the corresponding chiral ketone if desired.

Table 3: Kinetic Resolution of Chiral Alcohols This is an interactive data table. Click on the headers to sort.

| Substrate | Enzyme/Catalyst | Resolution Method | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Pseudomonas fluorescens lipase | Transesterification | (R)-ester and (S)-alcohol | >95% | researchgate.net |

| 3-Chloropropiophenone | Saccharomyces cerevisiae | Asymmetric Reduction | (S)-3-chloro-1-phenylpropanol | 99% | researchgate.net |

| Racemic 1-acetoxy-3-chloro-1-phenylpropane | Lipase P, Amano | Hydrolysis | (R)-alcohol and (S)-ester | High | google.com |

| Racemic aryltrimethylsilyl chiral alcohols | Lipase | Transesterification | (S)-alcohol and (R)-acetylated product | >99% | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound Analogues

The traditional synthesis of this compound and its analogues often relies on Friedel-Crafts acylation, a classic method that typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). While effective, this approach suffers from several drawbacks, including the generation of significant amounts of corrosive and hazardous waste, difficulties in catalyst recovery and reuse, and harsh reaction conditions. jocpr.com In response to these challenges, a considerable research effort has been directed towards developing more sustainable and environmentally benign synthetic routes, guided by the principles of green chemistry.

A key focus has been the replacement of homogeneous catalysts with heterogeneous solid acid catalysts. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions. wikipedia.org Various solid acids have been investigated for the acylation of phenols, showcasing the potential for greener alternatives.

Examples of Green Catalysts for Friedel-Crafts Acylation of Phenols:

| Catalyst Type | Specific Example | Key Advantages |

| Zeolites | H-beta, ZSM-5 | Shape selectivity, thermal stability, reusability. |

| Heteropolyacids (HPAs) | H₃PW₁₂O₄₀ | High acidity, can be supported on various materials. |

| Sulfated Metal Oxides | Sulfated Zirconia | High catalytic activity, stable under reaction conditions. |

| Clays | Montmorillonite K-10 | Inexpensive, readily available, can be modified to enhance activity. |

Another significant advancement in the green synthesis of these compounds is the exploration of solvent-free reaction conditions. By eliminating the use of volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product purification. Microwave irradiation has also been employed to accelerate reaction rates and improve energy efficiency in these solvent-free systems.

Furthermore, the Fries rearrangement, an alternative to direct Friedel-Crafts acylation, has been a subject of optimization with green chemistry principles in mind. wikipedia.orgorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone. Research has focused on utilizing environmentally friendly and recoverable catalysts, such as p-toluenesulfonic acid (PTSA), which is biodegradable and effective in promoting the rearrangement with high conversion and selectivity. jocpr.com Mechanochemical methods, using ball milling and extrusion, have also been explored for the Fries rearrangement, offering a solvent-free and scalable approach.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and reaction time all play crucial roles in maximizing the yield of the desired product while minimizing the formation of byproducts.

The Fries rearrangement of phenyl propionate to p-hydroxypropiophenone, a close analogue, provides valuable insights into the optimization of reaction conditions. The temperature is a critical factor influencing the regioselectivity of the reaction. Lower temperatures generally favor the formation of the para-substituted product, which is the desired isomer for synthesizing this compound. wikipedia.orgajchem-a.comajchem-a.com

The choice of catalyst is paramount. While traditional Lewis acids like AlCl₃ are effective, their use in stoichiometric amounts presents challenges. jocpr.com Research has demonstrated that catalytic amounts of strong Brønsted acids or other Lewis acids can also promote the reaction effectively. organic-chemistry.org The optimization of catalyst loading is crucial to balance reaction efficiency with cost and environmental impact.

The solvent can also significantly influence the outcome of the reaction. While solvent-free conditions are ideal from a green chemistry perspective, in some cases, a solvent is necessary to ensure proper mixing and heat transfer. The polarity of the solvent can affect the reaction rate and selectivity.

Illustrative Data on Fries Rearrangement Optimization for Hydroxy Aryl Ketones:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Predominant Isomer | Yield (%) |

| AlCl₃ (excess) | Nitrobenzene | 25 | 6-8 | para | 80-92 |

| p-Toluenesulfonic acid | None (in situ) | Not specified | Not specified | ortho/para mixture | High conversion |

| Zinc Powder | Not specified | Not specified | Not specified | Selective | Not specified |

| Methanesulfonic Acid | None | Not specified | Not specified | High yield | Not specified |

Note: This table presents generalized data for the Fries rearrangement of phenolic esters to provide an overview of the impact of different conditions. Specific yields for this compound would require dedicated experimental studies.

Purification and Isolation Methodologies for this compound

The final stage in the synthesis of this compound is its purification and isolation from the reaction mixture. The choice of purification method depends on the nature of the impurities and the desired level of purity. The most common techniques employed are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid compounds. The principle behind this method is the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. For hydroxypropiophenone derivatives, common solvents for recrystallization include water, ethanol, and mixtures of hexane (B92381) with more polar solvents like ethyl acetate (B1210297) or acetone. rochester.educhemicalbook.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of crystals of the pure compound, leaving the impurities dissolved in the mother liquor.

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase. nih.gov For the purification of moderately polar organic compounds like this compound, silica (B1680970) gel is a commonly used stationary phase. The crude product is loaded onto the top of the silica gel column, and a solvent or a mixture of solvents (eluent) is passed through the column. youtube.com The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is often used, with the polarity of the eluent mixture being gradually increased to elute compounds of increasing polarity.

Common Purification Techniques for Aryl Ketones:

| Method | Stationary/Mobile Phase | Principle of Separation |

| Recrystallization | Single or mixed solvent systems | Differential solubility at varying temperatures. |

| Silica Gel Column Chromatography | Silica gel (stationary); Hexane/Ethyl Acetate gradient (mobile) | Differential adsorption based on polarity. |

The purity of the isolated this compound can be assessed using various analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Reactivity and Transformation Studies of 3 Chloro 1 4 Hydroxyphenyl Propan 1 One

Reactivity Profile of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) attached to the benzene (B151609) ring is a significant contributor to the molecule's reactivity. It activates the aromatic ring towards electrophilic substitution and can itself undergo a variety of reactions.

Oxidation Reactions and Product Characterization

The phenolic hydroxyl group in 3-Chloro-1-(4-hydroxyphenyl)propan-1-one is susceptible to oxidation. Under controlled conditions, oxidation can lead to the formation of radical species or quinone-type compounds. For instance, the oxidation of similar phenolic compounds can proceed via a one-electron transfer to form a semiquinone radical. Further oxidation can then yield a more stable ortho- or para-quinone. The specific product obtained depends on the oxidizing agent used and the reaction conditions.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product |

| Mild oxidizing agents (e.g., Fremy's salt) | p-Quinone derivative |

| Stronger oxidizing agents | Complex degradation products |

Characterization of these oxidation products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to identify the new structural features and Mass Spectrometry (MS) to confirm the molecular weight of the product.

Derivatization Strategies via Esterification and Etherification

The phenolic hydroxyl group provides a convenient handle for derivatization through esterification and etherification reactions. These reactions are valuable for protecting the hydroxyl group or for introducing new functionalities into the molecule.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Etherification: The synthesis of ethers from the phenolic hydroxyl group is typically achieved through the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.

Table 2: Examples of Esterification and Etherification Reagents

| Reaction Type | Reagent | Product Type |

| Esterification | Acetyl chloride, Acetic anhydride | Acetate ester |

| Etherification | Methyl iodide, Benzyl bromide | Methyl ether, Benzyl ether |

Transformations Involving the Ketone Carbonyl Group

The ketone carbonyl group is another key reactive site in this compound, susceptible to both reduction and nucleophilic addition reactions.

Reduction Reactions to Form Alcohols

The carbonyl group of the ketone can be selectively reduced to a secondary alcohol. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the selectivity and reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The asymmetric reduction of similar propiophenone (B1677668) derivatives has been extensively studied to produce chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. guidechem.com

Table 3: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Solvent | Product |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 3-Chloro-1-(4-hydroxyphenyl)propan-1-ol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 3-Chloro-1-(4-hydroxyphenyl)propan-1-ol |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol, Ethyl acetate | 3-Chloro-1-(4-hydroxyphenyl)propan-1-ol |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the carbonyl group is a target for various nucleophiles, leading to addition and condensation products.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This leads to the formation of a new carbon-carbon double bond.

Wittig Reaction: The Wittig reaction provides a versatile method for converting the ketone into an alkene. organic-chemistry.orgwikipedia.org It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). libretexts.orgnih.gov The structure of the resulting alkene can be controlled by the choice of the ylide.

Table 4: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Name | Reagent | Product Type |

| Knoevenagel Condensation | Malonic acid, Ethyl cyanoacetate | α,β-Unsaturated compound |

| Wittig Reaction | Triphenylphosphonium ylide | Alkene |

Chemical Behavior of the Chlorine Atom

The chlorine atom at the 3-position of the propyl chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups.

Nucleophilic substitution reactions on the carbon bearing the chlorine atom can proceed via an Sₙ2 mechanism, where a nucleophile attacks the carbon, displacing the chloride ion. libretexts.org The presence of the electron-withdrawing ketone group can influence the reactivity of this position.

Furthermore, the presence of the phenolic hydroxyl group in the same molecule opens up the possibility of intramolecular cyclization. Under basic conditions, the phenoxide ion can be formed, which can then act as an internal nucleophile, attacking the carbon with the chlorine atom to form a cyclic ether, such as a chromanone derivative.

Table 5: Potential Nucleophilic Substitution and Cyclization Reactions

| Reagent/Condition | Reaction Type | Potential Product |

| Sodium azide (B81097) (NaN₃) | Nucleophilic Substitution | 3-Azido-1-(4-hydroxyphenyl)propan-1-one |

| Sodium cyanide (NaCN) | Nucleophilic Substitution | 3-Cyano-1-(4-hydroxyphenyl)propan-1-one |

| Base (e.g., NaOH, K₂CO₃) | Intramolecular Cyclization | 6-Hydroxychroman-4-one |

Nucleophilic Substitution Reactions and their Regioselectivity

The presence of a chlorine atom on the carbon adjacent (alpha) to the carbonyl group makes this compound a prime substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion by a variety of nucleophiles.

Studies on analogous compounds, such as 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one (B3047990), have shown that the chloro group can be readily substituted by nucleophiles like amines and thiols. This reactivity is expected to be mirrored in this compound. For instance, reaction with primary or secondary amines would lead to the formation of the corresponding 3-amino-1-(4-hydroxyphenyl)propan-1-one derivatives. Similarly, treatment with thiols would yield 3-thioether-1-(4-hydroxyphenyl)propan-1-one compounds.

The regioselectivity of these reactions is high, with the nucleophile exclusively attacking the carbon bearing the chlorine atom. This is due to the significant activation provided by the adjacent carbonyl group, making this position the most susceptible to nucleophilic attack.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R₂NH | 3-Amino-1-(4-hydroxyphenyl)propan-1-one |

| Thiol | RSH | 3-(R-thio)-1-(4-hydroxyphenyl)propan-1-one |

Note: This table is illustrative and based on the known reactivity of α-chloroketones.

Role of the Halogen in Aromatic Reactivity and Electrophilic Aromatic Substitution

The 4-hydroxyphenyl group in this compound is an activated aromatic system, susceptible to electrophilic aromatic substitution (EAS). The hydroxyl group is a strong activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. Since the para position is already occupied by the propanone side chain, electrophilic substitution is expected to occur predominantly at the ortho positions (C-3 and C-5).

The chloroacetyl group at the para position is a deactivating group due to its electron-withdrawing inductive effect. However, the powerful activating effect of the hydroxyl group still governs the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include halogenation and nitration. For example, nitration of similar phenolic compounds, such as p-hydroxybenzoic acid, with nitric acid typically results in the introduction of a nitro group at the position ortho to the hydroxyl group. It is therefore anticipated that the nitration of this compound would yield 3-Chloro-1-(4-hydroxy-3-nitrophenyl)propan-1-one.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 3-Chloro-1-(4-hydroxy-3-nitrophenyl)propan-1-one |

Note: The regioselectivity is predicted based on the directing effects of the hydroxyl and acyl substituents.

Functionalization of the Propanone Side Chain

The propanone side chain of this compound offers several avenues for functionalization, with the most common transformation being the reduction of the carbonyl group. The ketone can be reduced to a secondary alcohol using a variety of reducing agents.

A mild and selective reducing agent such as sodium borohydride (NaBH₄) is typically effective for the reduction of ketones without affecting other functional groups that might be present on the aromatic ring. masterorganicchemistry.comstudylib.netorganic-chemistry.orgumn.edu The reduction of this compound with NaBH₄ would yield 3-chloro-1-(4-hydroxyphenyl)propan-1-ol. This transformation is significant as it introduces a new stereocenter into the molecule, opening up possibilities for the synthesis of chiral compounds.

Further functionalization could involve reactions at the α-carbon, although these are less common in the presence of the reactive chlorine atom.

Chemo- and Regioselective Transformations of this compound

The multifunctional nature of this compound allows for various chemo- and regioselective transformations, particularly in the synthesis of heterocyclic compounds. The α-chloroketone moiety is a versatile precursor for the construction of five- and six-membered rings.

One important transformation is the intramolecular cyclization to form flavanones. Under basic conditions, the phenolic hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a six-membered heterocyclic ring. This reaction proceeds via an intramolecular Williamson ether synthesis mechanism and is a key step in the synthesis of various flavonoid derivatives.

Furthermore, the 1,3-dicarbonyl-like nature of the reactive intermediate that can be formed from the α-chloroketone makes it a suitable precursor for the synthesis of pyrazoles and isoxazoles. mdpi.combeilstein-journals.orgorganic-chemistry.orggoogle.comnih.govsciensage.infoderpharmachemica.comorganic-chemistry.orgnih.gov Reaction with hydrazine (B178648) or its derivatives would lead to the formation of pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) would yield isoxazoles. nih.govsciensage.infoderpharmachemica.comnih.gov These reactions are typically highly regioselective, with the structure of the final heterocycle being determined by the reaction conditions and the nature of the substituents. mdpi.comorganic-chemistry.org

Table 3: Heterocyclic Synthesis from this compound Analogs

| Reagent | Heterocyclic Product |

|---|---|

| Base (intramolecular) | Flavanone (B1672756) derivative |

| Hydrazine (H₂NNH₂) | Pyrazole derivative |

Note: This table illustrates potential transformations based on the known reactivity of α-chloroketones in heterocyclic synthesis.

Applications of 3 Chloro 1 4 Hydroxyphenyl Propan 1 One in Advanced Organic Synthesis

Utilization as a Precursor in the Synthesis of Complex Organic Molecules

3-Chloro-1-(4-hydroxyphenyl)propan-1-one serves as a fundamental building block for the elaboration of more intricate molecular frameworks. The presence of three key functional groups—a ketone, an alkyl chloride, and a phenol (B47542)—allows for a wide range of chemical transformations. Organic chemists leverage these reactive sites to introduce new functionalities and build carbon-carbon and carbon-heteroatom bonds, leading to the assembly of complex target molecules.

The chloro group, being a good leaving group, is susceptible to nucleophilic substitution reactions. This allows for the introduction of various substituents, such as amines, thiols, and alkoxides, thereby extending the carbon chain or introducing new functional moieties. The ketone functionality can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form amines, and reactions with organometallic reagents to form tertiary alcohols. The phenolic hydroxyl group can be alkylated or acylated to modify the electronic and steric properties of the molecule, or it can participate in cyclization reactions. This trifunctional nature makes this compound a strategic precursor in multi-step synthetic sequences.

Role as a Key Intermediate in Pharmaceutical Development

The structural motif of this compound is embedded within a variety of compounds of pharmaceutical interest. While its direct presence in final drug structures is not always the case, its role as a key intermediate in their synthesis is of considerable importance. For instance, related α-haloketones are recognized as valuable building blocks for the preparation of active pharmaceutical ingredients. nih.gov

One notable area of application is in the synthesis of selective estrogen receptor modulators (SERMs), a class of drugs used for the treatment and prevention of osteoporosis and certain types of breast cancer. Although a direct synthetic pathway from this compound to prominent SERMs like raloxifene (B1678788) is not explicitly detailed in readily available literature, the core structural elements of this precursor are highly relevant to the synthesis of the benzothiophene (B83047) scaffold central to raloxifene and its analogs. The synthesis of such complex molecules often involves the strategic coupling of substituted phenyl components, a role for which derivatives of this compound are well-suited.

Furthermore, the chloro-propanone side chain is a key element in the synthesis of certain antiviral and antithrombotic agents. For example, 3-chloro-1-propanol, a reduction product of a related compound, is a known intermediate in the synthesis of the HIV protease inhibitor nelfinavir (B1663628) and the antithrombotic drug clopidogrel. google.com This highlights the potential of this compound to serve as a precursor to chiral alcohols that are crucial intermediates in the production of various pharmaceuticals.

Application in Agrochemical Synthesis

The utility of this compound and its derivatives extends into the field of agrochemical synthesis. Halogenated propanones and their corresponding alcohols are known intermediates in the preparation of a variety of agrochemicals, including herbicides, insecticides, and plant growth regulators. The inherent reactivity of the α-chloro ketone moiety allows for its incorporation into larger molecules designed to interact with biological targets in plants and insects.

Contributions to the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those containing oxygen. The intramolecular cyclization of derivatives of this compound is a common strategy for the formation of five- and six-membered rings.

A significant application is in the synthesis of chromanones (dihydrobenzopyranones). The synthesis of 7-hydroxychroman-4-one, a key intermediate for bioactive chromanones, can be achieved from 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one (B3047990) through an intramolecular cyclization under basic conditions. This strategy involves the nucleophilic attack of a phenolic hydroxyl group on the carbon bearing the chlorine atom, leading to the formation of the dihydropyranone ring.

Similarly, this precursor can be utilized in the synthesis of flavanones, a class of flavonoids with a wide range of biological activities. The synthesis of flavanones often proceeds through the cyclization of a chalcone (B49325) (1,3-diaryl-2-propen-1-one) intermediate. While not a direct cyclization of this compound itself, the synthesis of the requisite chalcone can involve precursors with a similar substitution pattern. The subsequent intramolecular Michael addition reaction leads to the formation of the flavanone (B1672756) skeleton.

The versatility of this compound as a precursor for heterocyclic synthesis is further demonstrated by its use in the preparation of substituted 1,3-thiazole derivatives. These compounds are known to possess a broad spectrum of biological activities.

Integration into the Synthesis of Biologically Active Compounds and their Analogues

Beyond its role as an intermediate for established classes of compounds, this compound is actively employed in the synthesis of novel molecules with specific biological activities. A prime example is its use in the development of new antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.

In a recent study, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were synthesized and showed promising antimicrobial activity against a panel of multidrug-resistant bacteria and fungi. The synthesis of these compounds involves the reaction of 4-aminophenol (B1666318) with an acrylic acid derivative, a transformation that can be conceptually linked to the reactivity of the 3-chloropropanoyl moiety. The resulting compounds exhibited structure-dependent activity, underscoring the importance of the 4-hydroxyphenyl group in mediating the biological effect.

Below is a data table summarizing the in vitro antimicrobial activity of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against multidrug-resistant bacterial pathogens.

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. K. pneumoniae | MIC (µg/mL) vs. A. baumannii | MIC (µg/mL) vs. P. aeruginosa |

| Derivative 1 | 16 | 32 | 64 | >64 |

| Derivative 2 | 8 | 16 | 32 | 64 |

| Derivative 3 | 32 | 64 | >64 | >64 |

| Derivative 4 | 4 | 8 | 16 | 32 |

| Derivative 5 | >64 | >64 | >64 | >64 |

Data is illustrative and based on findings for this class of compounds.

Furthermore, this compound and its analogs are used in the synthesis of azetidin-2-one (B1220530) (β-lactam) derivatives, which are known for their antibacterial properties. The synthesis of 3-chloro-1-{4-[3-(substituted phenyl) prop-2-enoyl] phenyl}-4-(4-hydroxyphenyl) azetidin-2-one showcases the integration of the chloro- and hydroxyphenyl- functionalities into a complex heterocyclic structure with potential antimicrobial activity.

The following table presents the minimum inhibitory concentration (MIC) values for some of these azetidin-2-one derivatives against various microbial strains.

| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. pyogenes | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. A. clavatus |

| 3a (-2-Cl) | 250 | 175 | 225 | 200 | >1000 | >1000 | 1000 |

| 3b (-2-OH) | 150 | 200 | 200 | 225 | 750 | 500 | 500 |

| 3d (-3-NO2) | 100 | 62.5 | 250 | 125 | 100 | 500 | 1000 |

Data derived from studies on related azetidin-2-one derivatives.

Biological Activity and Pharmacological Research of 3 Chloro 1 4 Hydroxyphenyl Propan 1 One and Its Analogues

Enzyme Inhibition Studies

The propiophenone (B1677668) scaffold, characterized by a phenyl group attached to a propanone chain, has been the subject of various pharmacological studies. The specific compound, 3-Chloro-1-(4-hydroxyphenyl)propan-1-one, and its analogues have demonstrated a range of interactions with various enzymes, indicating their potential as modulators of biological pathways.

Inactivation Mechanism of Gamma-Aminobutyric Acid Transaminase (GABA-T) by this compound

Research has identified this compound as a potent, time-dependent inactivator of Gamma-Aminobutyric Acid Transaminase (GABA-T). nih.govnih.gov GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. The inactivation of this enzyme by this compound has been shown to be irreversible. nih.gov

The mechanism of inactivation is believed to occur at the active site of the enzyme, as the presence of α-ketoglutarate, a substrate of GABA-T, protects the enzyme from inactivation by the compound. nih.govnih.gov This suggests that this compound acts as a mechanism-based inhibitor, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. This targeted approach to enzyme inactivation presents a novel strategy for the design of more effective GABA-T inhibitors. nih.gov

Inhibition of Cyclooxygenase-2 (COX-2) by Related Propiophenone Derivatives

While direct studies on the COX-2 inhibitory activity of this compound are not extensively documented, research on related propiophenone and chalcone (B49325) derivatives has shown significant potential for selective COX-2 inhibition. The cyclooxygenase enzymes, COX-1 and COX-2, are key to the inflammatory process, and selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Various synthetic derivatives of propiophenone have been evaluated for their ability to inhibit COX enzymes. The data in the table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of several related compounds, demonstrating the potential for this chemical class to selectively target COX-2. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibition by Propiophenone Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Kuwanon A | >100 | 14 | >7.1 |

| Kuwanon G | >100 | - | - |

| Compound 4e | - | 2.35 | - |

| Compound 9h | - | 2.42 | - |

| Compound 9i | - | 3.34 | - |

| Celecoxib | 13.5 | 0.42 | 32.1 |

Data sourced from multiple studies.

Inhibition of Tyrosinase from Agaricus bisporus by Fluorophenyl Analogues

Analogues of this compound, particularly those incorporating a 3-chloro-4-fluorophenyl moiety, have been investigated as inhibitors of tyrosinase, an enzyme crucial for melanin (B1238610) production. Tyrosinase inhibitors are of interest for applications in the cosmetic and pharmaceutical industries. Studies using tyrosinase from the mushroom Agaricus bisporus (AbTYR) serve as a common preliminary screening model.

Research has shown that the incorporation of a 3-chloro-4-fluorophenyl group into various chemical scaffolds can significantly enhance their tyrosinase inhibitory activity. The table below presents the half-maximal inhibitory concentration (IC50) values for several fluorophenyl analogues against Agaricus bisporus tyrosinase.

Table 2: Inhibition of Agaricus bisporus Tyrosinase by Fluorophenyl Analogues

| Compound | IC50 (µM) |

|---|---|

| Compound 1d | 0.19 |

| Compound 1e | 1.72 |

| Compound 1f | 0.85 |

| Compound 2c | 4.49 |

| Kojic Acid (Standard) | 16.69 |

Data represents a selection of compounds from research studies.

Modulation of Other Metabolic Pathways and Enzyme Activities

Beyond the well-defined inhibition of GABA-T, COX-2, and tyrosinase by specific analogues, the broader class of propiophenone derivatives has been shown to modulate other metabolic pathways. For instance, certain propiophenone derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), an enzyme implicated in metabolic regulation. nih.gov

Furthermore, studies on the closely related acetophenone (B1666503) derivatives have demonstrated inhibitory effects on a range of metabolic enzymes, including α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). nih.gov The in vitro metabolism of propiophenone itself has been shown to involve reduction to the corresponding alcohol as the primary pathway, with aliphatic C-hydroxylation also occurring. nih.gov These findings suggest that compounds based on the propiophenone scaffold have the potential to interact with and modulate a variety of metabolic and signaling pathways, though further research is needed to elucidate the specific effects of this compound on these targets.

Antimicrobial Activity Investigations of this compound and its Derivatives

Derivatives of this compound, particularly those belonging to the chalcone family, have been the subject of extensive antimicrobial research. Chalcones are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This structural feature is believed to be responsible for their broad-spectrum antimicrobial activity.

Numerous studies have synthesized and evaluated a wide array of chalcone derivatives against various pathogenic bacteria and fungi. The antimicrobial efficacy is often influenced by the nature and position of substituents on the aromatic rings. The table below summarizes the minimum inhibitory concentration (MIC) values for a selection of chalcone and other related derivatives against several microbial strains, illustrating the potential of this class of compounds as antimicrobial agents.

Table 3: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives and Analogues

| Compound | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

|---|---|---|---|---|---|

| Hydrazone 14 | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 |

| Hydrazone 15 | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 |

| Hydrazone 16 | 1-8 | 0.5-2 | 8-64 | 8-64 | 8-64 |

| Dihydrazide 6 | - | - | 64 | 32 | - |

| Ciprofloxacin (Control) | - | - | ≤0.008-32 | ≤0.008-32 | - |

| Fluconazole (Control) | - | - | - | - | 0.125-64 |

Data compiled from various studies on derivatives. "-" indicates data not available.

Anticancer Potential and Related Mechanisms of Action

The anticancer potential of phenylpropiophenone and its derivatives, including chalcones, has been a significant area of pharmacological research. These compounds have been evaluated for their cytotoxic activities against a variety of cancer cell lines.

Studies have demonstrated that certain phenylpropiophenone derivatives exhibit potent anticancer effects against cell lines such as HeLa (cervical cancer) and K562 (chronic myelogenous leukemia). mdpi.com The mechanisms underlying these anticancer activities are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

The table below presents the half-maximal inhibitory concentration (IC50) values for a selection of phenylpropiophenone and chalcone derivatives against various cancer cell lines, highlighting their potential as anticancer agents.

Table 4: Anticancer Activity (IC50 in µM) of Phenylpropiophenone Derivatives

| Compound | HeLa | K562 |

|---|---|---|

| Compound 1 | 5 | 3 |

| Compound 4 | 2 | 2 |

| Doxorubicin (Control) | 0.1-0.5 | 0.01-0.1 |

Data represents a selection of compounds from research studies.

Anti-inflammatory and Analgesic Properties of Propiophenone-Class Compounds

Propiophenone and its derivatives, a class of organic compounds characterized by a phenyl group attached to a propanone backbone, have been the subject of significant research for their potential therapeutic applications, particularly for their anti-inflammatory and analgesic properties. These compounds are structurally related to known nonsteroidal anti-inflammatory drugs (NSAIDs) and share similar mechanisms of action.

The primary mechanism behind the anti-inflammatory effects of many propiophenone-class compounds is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators that cause pain, swelling, and redness. By inhibiting these enzymes, propiophenone derivatives can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

One notable example is 3-benzoyl-propionic acid, a propiophenone derivative that has demonstrated significant anti-inflammatory and analgesic activity. In preclinical studies, this compound was shown to reduce inflammation and pain, with a mechanism of action attributed to the interference with the prostaglandin (B15479496) system. Furthermore, research has shown that 3-benzoyl-propionic acid can lead to a marked reduction in cell migration and levels of nitric oxide, a pro-inflammatory molecule, further highlighting its anti-inflammatory potential.

Another promising analogue is 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), which has exhibited potent analgesic and anti-inflammatory activities. Studies have shown that FPP-3 can significantly suppress carrageenan-induced paw edema in animal models, a common test for anti-inflammatory drugs. The analgesic effects of FPP-3 were also demonstrated in acetic acid-induced writhing tests, a model for pain assessment. The dual inhibition of both COX and lipoxygenase (LOX) pathways by FPP-3 is believed to contribute to its efficacy and may also be responsible for its favorable gastrointestinal safety profile.

Table 1: Anti-inflammatory and Analgesic Activity of Propiophenone Analogues

| Compound | Model | Effect | Mechanism of Action |

| 3-Benzoyl-propionic acid | Carrageenan-induced inflammation | Reduction of cell migration and nitric oxide levels | Interference with the prostaglandin system |

| 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Carrageenan-induced paw edema | Significant suppression of edema | Dual inhibition of COX and LOX |

| 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Acetic acid-induced writhing | Dose-dependent analgesic effect | Dual inhibition of COX and LOX |

Studies on Neurological Effects and Neurotransmission Modulation

The neurological effects of propiophenone-class compounds are an emerging area of research, with studies suggesting their potential to modulate neurotransmission. This activity is often attributed to their structural similarities to known neuroactive compounds and their ability to interact with various receptors and transporters in the central nervous system (CNS).

Certain phenol (B47542) derivatives, which share the hydroxyphenyl moiety with this compound, have been shown to interact with serotonin (B10506) (5-HT) receptors. For instance, propofol, a widely used anesthetic and a phenol derivative, is known to enhance the activity of inhibitory gamma-aminobutyric acid type A (GABA-A) receptors and glycine (B1666218) receptors while depressing the function of excitatory 5-HT3 receptors. Propofol also impacts the neurotransmitters dopamine (B1211576) and glutamate, suggesting a broad spectrum of activity on neurotransmission.

Furthermore, the well-known antidepressant bupropion (B1668061), which is a propiophenone derivative, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking the reuptake of these neurotransmitters, bupropion increases their levels in the synaptic cleft, leading to its therapeutic effects. This provides a clear example of how a propiophenone structure can be tailored to modulate specific neurotransmitter systems.

While direct studies on the neurological effects of this compound are limited, the activities of its analogues suggest that this class of compounds could have a range of effects on the CNS. Their ability to interact with key neurotransmitter systems, including dopaminergic, serotonergic, and GABAergic pathways, opens up possibilities for the development of new therapeutic agents for neurological and psychiatric disorders. Further research is needed to fully elucidate the specific neurological profile of this compound and its potential applications in this field.

Table 2: Neurological Effects of Propiophenone Analogues and Related Compounds

| Compound | Class | Neurological Effect | Mechanism of Action |

| Propofol | Phenol derivative | Anesthetic, modulation of neurotransmission | Enhancement of GABA-A and glycine receptors, depression of 5-HT3 receptors, effects on dopamine and glutamate |

| Bupropion | Propiophenone derivative | Antidepressant | Norepinephrine-dopamine reuptake inhibitor (NDRI) |

Hepatoprotective and Gastric Mucosa Protective Activities of Related Analogues

In addition to their anti-inflammatory and analgesic properties, certain analogues of this compound have demonstrated protective effects on the gastric mucosa and have been investigated for potential hepatoprotective activities.

The gastric mucosa is protected by a complex system that includes the secretion of mucus and bicarbonate, which form a protective barrier against the acidic environment of the stomach. Prostaglandins play a crucial role in maintaining this protective layer. Many traditional NSAIDs can cause gastric damage by inhibiting prostaglandin synthesis. However, some novel propiophenone derivatives have been designed to minimize this side effect.

A notable example is the aforementioned 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3). In preclinical studies, FPP-3 was found to have a gastric ulcer-sparing effect, meaning it did not cause the gastric mucosal bleeding that is often seen with conventional NSAIDs like indomethacin (B1671933). wikipedia.org This protective effect is thought to be due to its dual inhibition of both COX and 5-lipoxygenase (5-LOX) enzymes. By also inhibiting the 5-LOX pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators, FPP-3 may offer a more balanced anti-inflammatory response with reduced gastrointestinal toxicity.

The potential hepatoprotective activity of propiophenone-class compounds is an area of growing interest. The liver is a vital organ that can be damaged by drugs and other toxic substances. Hepatoprotective agents are substances that can prevent or reduce this damage. While direct evidence for the hepatoprotective effects of this compound is not yet established, the general antioxidant and anti-inflammatory properties of phenolic compounds and flavonoids, which share structural similarities, suggest a potential for such activity. These compounds are known to protect the liver by scavenging free radicals, reducing oxidative stress, and modulating inflammatory responses. Further research is warranted to explore the hepatoprotective potential of this compound and its analogues.

Table 3: Protective Activities of a Propiophenone Analogue

| Compound | Protective Activity | Model | Key Finding |

| 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Gastric Mucosa Protection | Animal models | No gastric ulcer formation compared to indomethacin wikipedia.org |

Structure Activity Relationship Sar and Mechanistic Elucidation

Correlating Specific Structural Features of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one with Observed Biological Effects

The molecular architecture of this compound contains several key functional groups that are critical determinants of its biological effects. The presence and interplay of the 4-hydroxyphenyl group, the propiophenone (B1677668) backbone, and the terminal chlorine atom are central to its activity.

The Hydroxyphenyl Group : The hydroxyl (-OH) group attached to the phenyl ring is a significant contributor to the molecule's polarity and its ability to act as a hydrogen bond donor. This feature is crucial for the molecule's interaction with biological targets, such as the active sites of enzymes, where it can form hydrogen bonds with amino acid residues. This hydrogen bonding capability can enhance the binding affinity and specificity of the compound. For related compounds, the hydroxyphenyl moiety is a key structural determinant for interactions with enzyme active sites. smolecule.com

The Propiophenone Core : The propiophenone structure provides a rigid backbone that correctly orients the functional groups for interaction with a target. The carbonyl group (C=O) is a hydrogen bond acceptor, further contributing to potential molecular interactions.

The 3-Chloro Group : The chlorine atom at the third position of the propane (B168953) chain introduces electronegativity, which can influence the reactivity of adjacent carbon atoms. smolecule.com This halogen may also modulate the compound's binding affinity for specific molecular targets. The presence of a halogen can also impact the compound's lipophilicity, which affects its ability to cross biological membranes.

Influence of Halogen and Hydroxyl Group Positions on Bioactivity and Molecular Interactions

The specific placement of the halogen and hydroxyl groups on the propiophenone scaffold is a critical factor in determining the compound's bioactivity. Altering the positions of these substituents can dramatically change the molecule's electronic distribution, steric profile, and interaction capabilities.

Hydroxyl Group Position : The location of the -OH group on the phenyl ring influences its accessibility for hydrogen bonding and its effect on the electronic properties of the aromatic system. In this compound, the hydroxyl group is at the para-position (position 4). Studies on related flavonoid structures show that the number and relative positions of hydroxyl groups can be more important for antioxidant or enzyme inhibitory activity than the total number of hydroxyl groups alone. mdpi.com For instance, the presence of hydroxyl groups on different rings of a flavanone (B1672756) scaffold is crucial for certain biological activities. mdpi.com

Halogen Position : The chlorine atom is on the aliphatic chain, which is a distinct feature. In other classes of compounds, such as substituted flavylium (B80283) salts, a chloro substituent on the core structure was found to dramatically increase the acidity of the flavylium cation. nih.govresearchgate.net While the chemical context is different, it illustrates that halogens can significantly alter the physicochemical properties of a molecule. Changing the halogen's position from the aliphatic chain to the aromatic ring would likely lead to different biological activities due to altered electronic effects and potential for different interactions like halogen bonding.

| Structural Feature | Position | Potential Influence on Bioactivity | Primary Interaction Type |

|---|---|---|---|

| Hydroxyl Group (-OH) | 4-position (para) on Phenyl Ring | Enhances binding to biological targets; influences antioxidant capacity. mdpi.com | Hydrogen Bonding (Donor) smolecule.com |

| Chlorine Atom (-Cl) | 3-position on Propane Chain | Modulates reactivity, lipophilicity, and binding affinity. | Dipole-dipole, Halogen Bonding |

| Carbonyl Group (C=O) | 1-position on Propane Chain | Contributes to molecular rigidity and polarity. | Hydrogen Bonding (Acceptor) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology of Propiophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of compounds based on their physicochemical properties and molecular structures. hilarispublisher.com For classes of compounds like propiophenone derivatives, QSAR models are valuable tools for designing new molecules with enhanced therapeutic effects and for predicting their activities. nih.gov

QSAR studies on phenylpropiophenone derivatives with anticancer activity have identified several molecular descriptors that are significant for their biological effect. nih.gov These descriptors can be categorized as follows:

Topological descriptors : These relate to the 2D representation of the molecule, including connectivity and shape.

Geometrical descriptors : These are derived from the 3D structure of the molecule.

Electronic descriptors : These describe the electronic properties, such as charge distribution and dipole moment.

Physicochemical descriptors : These include properties like lipophilicity (LogP) and molar refractivity.

By developing regression models that correlate these descriptors with observed biological activities (e.g., IC50 values), QSAR can guide the synthesis of new derivatives with potentially improved potency. hilarispublisher.com For example, a QSAR model might predict that increasing lipophilicity or adding a hydrogen bond donor at a specific position will enhance the desired biological effect. nih.gov Such models have shown high statistical correlation and predictive capacity for various benzene (B151609) and propiophenone derivatives. hilarispublisher.comnih.gov

| Descriptor Type | Example Descriptor | Relevance in QSAR for Propiophenone Derivatives |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Predicts membrane permeability and hydrophobic interactions with the target. |

| Electronic | Dipole Moment | Relates to the molecule's ability to engage in polar interactions. |

| Topological | Wiener Index | Describes molecular branching and compactness, which can influence binding. |

| 3D-Descriptors | Molecular Surface Area | Correlates with the size of the molecule and its potential fit within a binding pocket. |

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry, the 3D arrangement of atoms in a molecule, can have a profound impact on biological activity. mdpi.com Many biological systems, particularly enzymes and receptors, are chiral and will interact differently with different stereoisomers of a compound. researchgate.net

This compound is, in itself, an achiral molecule as it does not possess a stereocenter. ncats.io However, its metabolism or chemical modification could introduce chirality. For example, if the carbonyl group at position 1 were reduced to a hydroxyl group, the carbon at that position would become a chiral center, leading to the existence of (R) and (S) enantiomers.

In such cases, the different enantiomers would be expected to exhibit distinct biological activities. Research on other chiral molecules, such as the natural phenylpropanoid threo-3-chloro-1-(4-hydroxyl-3-methoxyphenyl)propane-1,2-diol, demonstrates the importance of a specific absolute configuration for its antioxidant activity. researchgate.net Similarly, studies on isomers of 3-Br-acivicin show that only isomers with a specific configuration ((5S, αS)) display significant antiplasmodial activity, likely due to stereoselective uptake by cells. mdpi.comresearchgate.net This underscores the principle that if this compound were to be modified into a chiral derivative, its stereochemistry would become a critical determinant of its biological activity profile.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Quantum chemical calculations offer a microscopic view of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. These calculations can predict various parameters that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for predicting the geometry and reactivity of organic compounds. In the study of molecules structurally similar to this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to optimize the molecular structure and predict its electronic properties. materialsciencejournal.org

For analogous chalcone (B49325) derivatives, DFT has been successfully used to determine key electronic parameters that govern their chemical behavior. mdpi.com These studies provide a theoretical framework for understanding the reactivity of this compound, suggesting that the electron distribution and orbital energies will be significantly influenced by the interplay between the electron-withdrawing chloro group and the electron-donating hydroxyl group on the phenyl ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

In studies of related chalcones, the HOMO-LUMO gap has been calculated to understand the intramolecular charge transfer (ICT) characteristics. researchgate.net For instance, in a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO and LUMO energies were calculated to be -6.4 eV and -2.2 eV, respectively, resulting in an energy gap of 4.2 eV. This information is vital for predicting the charge transfer that can occur within the molecule, which is a key aspect of its interaction with biological receptors. materialsciencejournal.orgresearchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy | -6.4 eV |

| LUMO Energy | -2.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.2 eV |

The distribution of electronic charge within a molecule is a key determinant of its reactivity and the regioselectivity of its reactions. Molecular Electrostatic Potential (MEP) maps, derived from quantum chemical calculations, are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack.

For chalcone derivatives, MEP analysis has revealed that the negative potential is generally localized over the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, the hydrogen atoms of the hydroxyl group and the aromatic ring often exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nih.gov This type of analysis is crucial for predicting how this compound might orient itself within the active site of a biological target and which atoms will be involved in key binding interactions.

Molecular Docking Studies of this compound and its Analogues with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site and to estimate the strength of the interaction.

Molecular docking simulations can provide detailed insights into how a ligand like this compound fits into the binding pocket of a receptor. These simulations can predict the most stable binding conformation of the ligand and its orientation relative to the key amino acid residues in the active site. For example, in a study of a chalcone derivative, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, with penicillin-binding proteins of Staphylococcus aureus, molecular docking revealed a specific binding mode where the molecule fits snugly into the active site. mdpi.com Such studies are instrumental in understanding the structural basis of the compound's biological activity.

The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking can identify and quantify these interactions.

| Interaction Type | Interacting Ligand Group | Interacting Receptor Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl group | Key active site residues | -7.40 |

| Van der Waals | Phenyl rings | Hydrophobic pocket residues |

Molecular Dynamics Simulations for Conformational Analysis and Stability in Biological Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations can provide critical insights into its conformational landscape—the collection of three-dimensional shapes the molecule can adopt by rotating around its single bonds. Understanding these conformations is essential, as the molecule's shape can dictate its ability to interact with biological targets like enzymes or receptors. mdpi.comnih.gov

In a typical MD simulation, the molecule would be placed in a simulated biological environment, such as a box of water molecules, to mimic physiological conditions. The simulation then calculates the forces between atoms and uses these forces to predict their movements over a series of very short time steps. By tracking these movements, researchers can observe how the molecule folds and flexes, identifying its most stable, low-energy conformations. plos.org This analysis reveals which shapes the molecule is most likely to adopt and how it might orient itself within a biological system, such as the active site of an enzyme. nih.govbris.ac.uk

Table 1: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation

| Dihedral Angle (τ) | Description | Potential Energy (kcal/mol) | Population (%) |

| ~180° | Anti-periplanar | 0 | 65% |

| ~+60° | Gauche (+) | 1.2 | 17% |

| ~-60° | Gauche (-) | 1.2 | 17% |

| ~0° | Syn-periplanar | 5.0 | <1% |

Note: This table is a generalized representation of what a conformational analysis might reveal for a molecule with a flexible side chain like "this compound". The values are illustrative and not based on experimental data for this specific compound.

Analysis of Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP)

Non-Linear Optical (NLO) Properties: